Lipophilicity Gain Enhances Membrane Permeability
The 2‑benzyl derivative exhibits a computed LogP (XLogP3) of 2.74, which is 1.51 log units higher than that of the 2‑methyl analog (LogP 1.23) and 0.94 log units higher than the N2‑unsubstituted parent (LogP 1.80) [1]. This difference corresponds to roughly a 30‑fold increase in the octanol/water partition coefficient, predicting substantially enhanced passive trans‑cellular permeability for the benzyl‑bearing scaffold [1].
| Evidence Dimension | Computed LogP (XLogP3) – octanol/water partition coefficient |
|---|---|
| Target Compound Data | LogP = 2.7377 (2‑benzyl derivative) |
| Comparator Or Baseline | 2‑Methyl analog: LogP = 1.2264 ; N2‑unsubstituted analog: LogP = 1.80 [1] |
| Quantified Difference | ΔLogP (benzyl – methyl) = +1.51; ΔLogP (benzyl – unsubstituted) = +0.94 |
| Conditions | Computed by XLogP3 method; data sourced from vendor‑computed properties (Leyan) and PubChem |
Why This Matters
Higher lipophilicity is generally correlated with improved membrane permeation and oral bioavailability, making the 2‑benzyl derivative the preferred choice for cell‑permeable probe design over the 2‑methyl or unsubstituted analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 86812429, 4,5,6,7‑Tetrahydro‑2H‑indazole‑3‑sulfonyl chloride. XLogP3‑AA = 1.8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/86812429 (accessed 2026‑05‑01). View Source
